![molecular formula C6H13NO2 B12426922 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropene and glycerol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of ethanol as a solvent and sodium hydroxide as a base.
Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents during the reaction process.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 has a wide range of applications in scientific research:
Medicine: It plays a role in the development of therapeutic agents and drug delivery systems.
Industry: The compound is used in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 involves its interaction with specific molecular targets and pathways. For example, in gene delivery applications, the compound forms complexes with nucleic acids, facilitating their transport into cells. The deuterium atoms in the compound can also influence its metabolic stability and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 can be compared with other similar compounds such as:
3-Amino-1-propene: This compound has a similar structure but lacks the deuterium atoms, which can affect its stability and reactivity
2-Amino-1,3-propanediol: Another similar compound used in the synthesis of various bioactive molecules.
2-Propen-1-amine: Shares structural similarities but differs in its functional groups and applications.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in terms of stability and interaction with biological systems .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
136.20 g/mol |
IUPAC-Name |
1,1,2,3,3-pentadeuterio-3-(prop-2-enylamino)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-7-4-6(9)5-8/h2,6-9H,1,3-5H2/i4D2,5D2,6D |
InChI-Schlüssel |
VKKVHMLNLRBECT-KKIITIRNSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCC=C |
Kanonische SMILES |
C=CCNCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


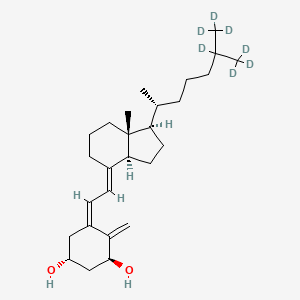
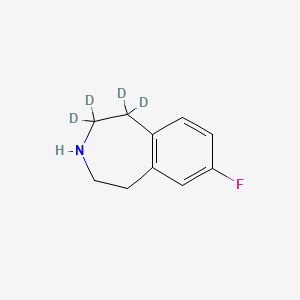
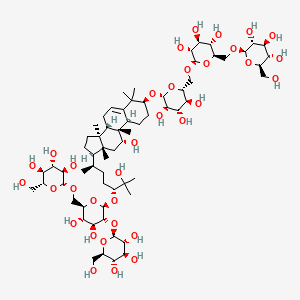
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
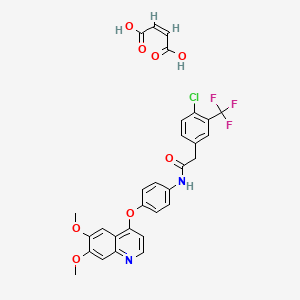
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
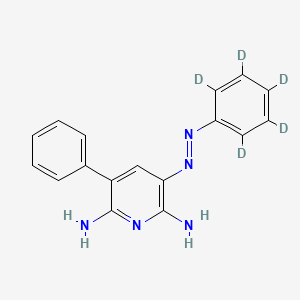

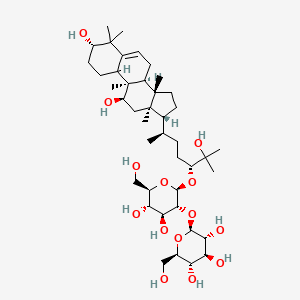
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
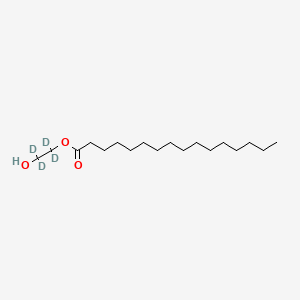
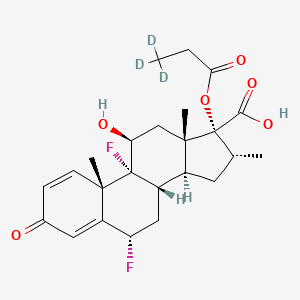
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
